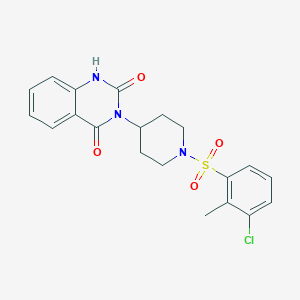
3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypotensive Agents
Research has demonstrated the synthesis and evaluation of quinazoline derivatives, including compounds similar to "3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," for their hypotensive activities. These compounds have been found to have significant activity in relaxing blood vessels and showing hypotensive effects in experimental settings. For example, certain derivatives have shown to be substantially more potent than papaverine, indicating their potential as effective hypotensive agents (Eguchi et al., 1991).
Chymase Inhibitors
Another application involves the synthesis and evaluation of 3-phenylsulfonylquinazoline-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase. These compounds, through their hydrophobic interactions and molecular modeling, have shown potential in inhibiting chymase, chymotrypsin, and cathepsin G, suggesting their utility in treating cardiovascular diseases (Fukami et al., 2000).
Immunostimulation
Research on the biotransformation of immunostimulant compounds related to quinazoline-2,4-dione has uncovered their ability to form various metabolites with immunomodulating and immunorestorative activity. This highlights the potential application of such compounds in boosting immune responses and restoring immune system functionality (Langner et al., 1994).
AMPA Receptor Antagonists
Quinazolinedione sulfonamides, including structures related to "3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," have been identified as a novel class of competitive AMPA receptor antagonists. These compounds have shown oral anticonvulsant activity in animal models, indicating their potential application in neurological disorders such as epilepsy (Koller et al., 2011).
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-13-16(21)6-4-8-18(13)29(27,28)23-11-9-14(10-12-23)24-19(25)15-5-2-3-7-17(15)22-20(24)26/h2-8,14H,9-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVQKUOBLIVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)
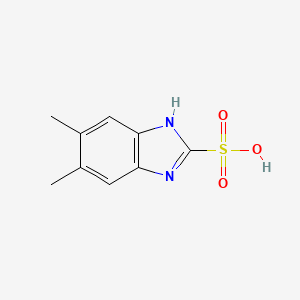
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
![5-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2923071.png)
![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)
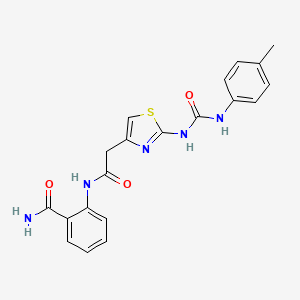
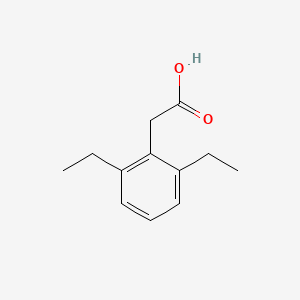
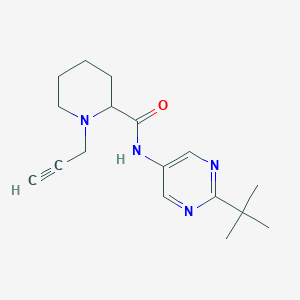
![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)
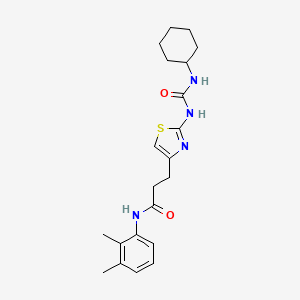
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)